8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
Overview
Description
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, also known as this compound, is a useful research compound. Its molecular formula is C14H17NO and its molecular weight is 215.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Synthesis of Tropane Alkaloids : The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is crucial for synthesizing tropane alkaloids. Various methods enable direct stereochemical control in the transformation or desymmetrization processes (Rodríguez et al., 2021).
Drug Discovery and Pharma : A new analogue of 2-amino- adipic acid, 8-((benzyloxy)carbonyl)-3-methylene-8-azabicyclo(3.2.1)octane-1,5-dicarboxylic acid, shows potential in drug discovery and pharmaceutical applications (Kubyshkin et al., 2009).
Pharmacology of Cocaine Abuse Treatment : The 8alpha-phenyl compound 8a has shown potential as a site-specific cocaine abuse treatment agent and might be suitable for clinical trials (Kim et al., 2003).
Dopamine Transporter Inhibition : Compounds synthesized from 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one have been found to be potent dopamine transporter inhibitors with binding affinities greater than cocaine, suggesting their potential in treating disorders related to dopamine transport (Bradley et al., 2002).
Neurokinin (NK1) Receptor Antagonists : 1-Phenyl-8-azabicyclo[3.2.1]octane ethers show potential as high-affinity NK1 receptor antagonists with prolonged action and increased selectivity over the hERG channel (Huscroft et al., 2006).
Conformational Studies : Studies have shown the preferred conformation of N-substituted 8-azabicyclo[3.2.1]octan-3-ones, which has implications in designing molecules with specific stereochemical configurations (Arias et al., 1986).
Radiopharmaceuticals for Parkinson's Disease : Porcine liver esterase-catalyzed dealkoxycarbonylation offers a new route to asymmetric synthesis of related radiopharmaceuticals for diagnosing Parkinson's disease (Node et al., 1999).
Synthesis of Chiral Bicyclic Structures : Intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates offers a method for synthesizing chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems (Francisco et al., 2003).
Synthesis of Bicyclic Β-oxo Nitrones : Recyclization of enamino ketones in an acid medium leads to 6-azabicyclo[3.2.1]-oct-6-en-8-ones, convertible into stable nitroxide radicals with potential applications in various fields (Reznikov et al., 1991).
Analgesic Profiles and Stereoelectronics : Studies have been conducted to understand the structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes and the absolute stereochemistry of derivatives, which show balanced antagonist-analgesic profiles with mild dependence capacity (Takeda et al., 1977).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this field and potential for future developments.
Mechanism of Action
Target of Action
The primary target of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is the 8-azabicyclo[3.2.1]octane scaffold , which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 8-Benzyl-8-azabicyclo[32It is known that the compound interacts with its targets in a stereoselective manner . This means that the compound can selectively bind to one stereoisomer over another, which can lead to different biological effects.
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of tropane alkaloids . These alkaloids are involved in various biological activities, and their synthesis is a complex process that involves multiple steps and enzymes .
Pharmacokinetics
The pharmacokinetics of 8-Benzyl-8-azabicyclo[32It is known that the compound has a molecular weight of 2153 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of 8-Benzyl-8-azabicyclo[32It is known that the compound has interesting biological activities , which suggests that it could have significant effects at the molecular and cellular level.
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For example, the compound is stored at room temperature , which could affect its stability and efficacy. Additionally, the compound’s interaction with its environment could influence its mode of action and the pathways it affects.
Biochemical Analysis
Biochemical Properties
It is known that the 8-azabicyclo[3.2.1]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Cellular Effects
It is known that tropane alkaloids, which share a similar structure, have a wide array of biological activities .
Molecular Mechanism
It is known that tropane alkaloids, which share a similar structure, have a wide array of biological activities .
Metabolic Pathways
It is known that tropane alkaloids, which share a similar structure, have a wide array of biological activities .
Properties
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUHKGOVXMXCND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951577 | |
Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28957-72-4 | |
Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28957-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Benzyl-8-azabicyclo(3.2.1)octan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028957724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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